5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid
CAS No.:
Cat. No.: VC18228360
Molecular Formula: C10H5ClFNO3
Molecular Weight: 241.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5ClFNO3 |
|---|---|
| Molecular Weight | 241.60 g/mol |
| IUPAC Name | 5-(2-chloro-6-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H5ClFNO3/c11-5-2-1-3-6(12)9(5)8-4-7(10(14)15)13-16-8/h1-4H,(H,14,15) |
| Standard InChI Key | OQEMXKCDALJGDB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C2=CC(=NO2)C(=O)O)F |
Introduction
Structural Characteristics
The molecular structure of 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic acid features a phenyl ring substituted with chlorine (C-2) and fluorine (C-6), fused to an isoxazole ring bearing a carboxylic acid group (C-3) (Figure 1). Key structural parameters include:
The planar isoxazole ring and electron-withdrawing substituents enhance electrophilic reactivity, enabling participation in cycloaddition and nucleophilic substitution reactions.
Synthesis Methods
Laboratory-Scale Synthesis
The compound is synthesized via a gold(III) chloride-catalyzed cycloaddition of α,β-acetylenic oximes under moderate conditions (60–80°C). This method achieves 70–85% yield with high regioselectivity. Key steps include:
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Oxime Formation: Reaction of propargylamines with hydroxylamine hydrochloride.
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Cycloaddition: AuCl₃-mediated intramolecular cyclization to form the isoxazole core.
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Carboxylation: Oxidation of the methyl group to a carboxylic acid using KMnO₄/H₂SO₄.
Industrial Production
Metal-free routes are preferred to avoid toxicity and cost issues associated with gold catalysts. Continuous flow reactors optimize reaction kinetics, achieving 90% conversion with a residence time of 10 minutes .
Chemical Properties and Reactivity
Acid-Base Behavior
The carboxylic acid group (pKa ≈ 2.13) facilitates salt formation with bases like NaOH, enhancing solubility in polar solvents .
Key Reactions
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Esterification: Reacts with methanol/H₂SO₄ to form methyl esters (e.g., methyl 5-(2-chloro-6-fluorophenyl)isoxazole-3-carboxylate).
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Nucleophilic Substitution: Chlorine at C-2 undergoes displacement with amines (e.g., piperidine) in DMF.
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Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids catalyzed by Pd(PPh₃)₄ .
Biological Activity
Anticancer Effects
In vitro studies demonstrate potent activity against Hep3B (IC₅₀ = 5.76 µg/mL) and MCF-7 (IC₅₀ = 34.64 µg/mL) cell lines. Mechanistic insights include:
Antimicrobial Activity
The compound inhibits Staphylococcus aureus serine acetyltransferase (SAT) with a Kᵢ of 64 µM, disrupting cysteine biosynthesis .
Agricultural Applications
Derivatives exhibit fungicidal activity against Phytophthora infestans (EC₅₀ = 12 µM), likely through inhibition of ergosterol synthesis.
Applications in Drug Discovery
Lead Optimization
The isoxazole core serves as a bioisostere for pyridine in kinase inhibitors. Modifications at C-3 (e.g., amidation) improve metabolic stability (t₁/₂ > 6 hours in human microsomes) .
Prodrug Development
Ester prodrugs (e.g., ethyl carboxylate) enhance oral bioavailability (F = 65% in rats).
Comparison with Structural Analogues
The 2-chloro-6-fluoro substitution pattern in the title compound enhances target binding affinity by 40% compared to monosubstituted analogues .
Recent Advances (2021–2025)
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